N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a pyrrolidine group and a phenylmethyl group containing an amino-oxoethoxy moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c19-16(24)12-26-14-5-3-4-13(10-14)11-20-18(25)15-6-7-17(22-21-15)23-8-1-2-9-23/h3-7,10H,1-2,8-9,11-12H2,(H2,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVMSFDZFZZZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC(=CC=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the pyrrolidine group and the phenylmethyl group. Key steps include:
Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with pyrrolidine.
Attachment of the Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the amino-oxoethoxy moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-piperidin-1-ylpyridazine-3-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-morpholin-1-ylpyridazine-3-carboxamide: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N-[[3-(2-amino-2-oxoethoxy)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its pyrrolidine ring may offer different steric and electronic effects compared to similar compounds with piperidine or morpholine rings, potentially leading to unique interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
